N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications
Anti-Tuberculosis Activity
Compounds with structural elements similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide have been synthesized and evaluated for their anti-tuberculosis activity. For instance, derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide showed promising results against tuberculosis, indicating that compounds with furan and isoquinoline moieties could potentially contribute to the development of new anti-tuberculosis drugs (Bai et al., 2011).
Pro-Drug Systems for Cancer Therapy
The 5-nitrofuran-2-ylmethyl group has been explored as a bioreductively activated pro-drug system. This research demonstrates the potential of furan derivatives in creating pro-drugs that can selectively release therapeutic agents within the hypoxic environment of solid tumors, suggesting a pathway for compounds with furan components to be developed into targeted cancer therapies (Berry et al., 1997).
Sleep-Wake Cycle Modulation
Research into the role of orexin receptors in sleep regulation has utilized compounds with dihydroisoquinoline structures similar to the one . These studies have provided insights into how selective antagonism of orexin receptors can promote sleep, highlighting the potential of isoquinoline derivatives in the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUJINBJZTIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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